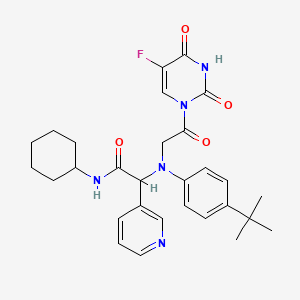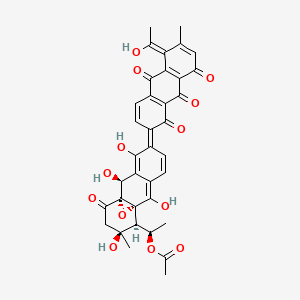
Prl-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prl-IN-1 is a compound known for its potent inhibitory effects on the phosphatase of regenerating liver (PRL) enzymes, particularly PRL1. This compound directly binds to the PRL1 trimer interface, obstructing PRL1 trimerization, and has shown significant anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prl-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation reactions, cyclization, and purification steps .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Prl-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, reduced forms of this compound .
Aplicaciones Científicas De Investigación
Prl-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PRL enzymes and their role in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRL enzymes and their involvement in cellular processes.
Medicine: Shows potential as an anticancer agent by inhibiting PRL1 trimerization, which is crucial for cancer cell proliferation.
Industry: Can be used in the development of new therapeutic agents targeting PRL enzymes .
Mecanismo De Acción
Prl-IN-1 exerts its effects by directly binding to the PRL1 trimer interface, obstructing PRL1 trimerization. This inhibition disrupts the normal function of PRL1, leading to the suppression of cancer cell proliferation. The molecular targets involved include the PRL1 enzyme and its associated pathways, such as the JAK-STAT signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Salirasib: Another PRL inhibitor that blocks PRL3-induced migration in cancer cells.
Candesartan: A broad-spectrum PRL inhibitor that prevents cancer cell migration.
Uniqueness of Prl-IN-1
This compound is unique in its ability to specifically target the PRL1 trimer interface, making it a potent inhibitor with significant anticancer activities. Unlike other inhibitors, this compound’s specificity for PRL1 trimerization provides a targeted approach to cancer therapy .
Propiedades
Fórmula molecular |
C25H23N3O3 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
4-[(Z)-[[3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C25H23N3O3/c1-16-10-21-14-28(15-22(21)11-17(16)2)23-5-3-4-20(12-23)24(29)27-26-13-18-6-8-19(9-7-18)25(30)31/h3-13H,14-15H2,1-2H3,(H,27,29)(H,30,31)/b26-13- |
Clave InChI |
MCEIGZQHGVMORT-ZMFRSBBQSA-N |
SMILES isomérico |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)N/N=C\C4=CC=C(C=C4)C(=O)O)C=C1C |
SMILES canónico |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O)C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















